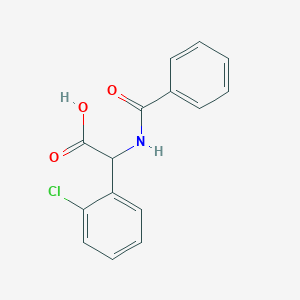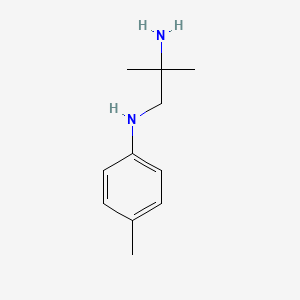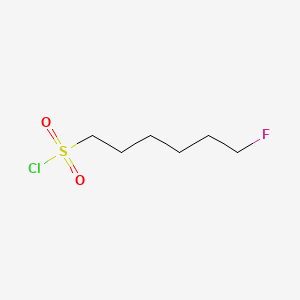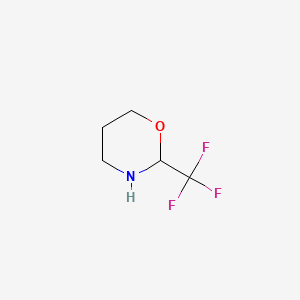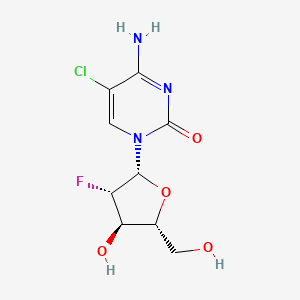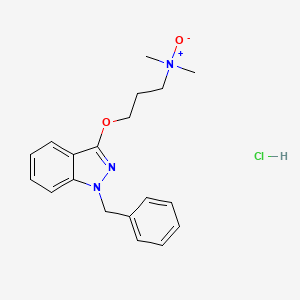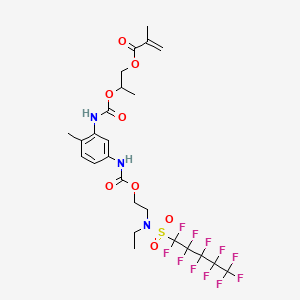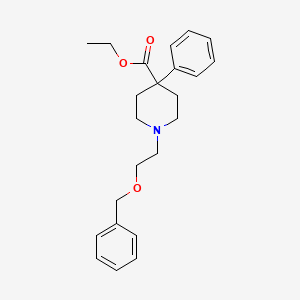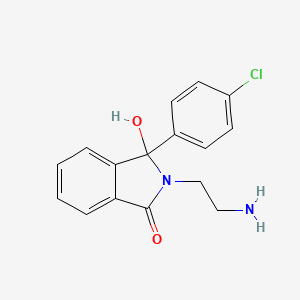
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a hydroxyisoindolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone include:
- N-(2-Aminoethyl)-N-(4-chlorophenyl)amine
- N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide
- 2-[(2-aminoethyl)thio]-N-(4-chlorophenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
5983-84-6 |
|---|---|
Fórmula molecular |
C16H15ClN2O2 |
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18/h1-8,21H,9-10,18H2 |
Clave InChI |
KJJNDJAXTRLOOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


